molecular formula C7H8BrNO B2966925 2-(5-Bromopyridin-3-YL)ethanol CAS No. 1255713-61-1

2-(5-Bromopyridin-3-YL)ethanol

Cat. No. B2966925
M. Wt: 202.051
InChI Key: NLYGJFFEWOCNJU-UHFFFAOYSA-N
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Description

“2-(5-Bromopyridin-3-YL)ethanol” is an organic compound that belongs to the pyridine family. It has a molecular weight of 202.05 . The compound is also known as 2-(5-bromopyridin-3-yl)ethan-1-ol.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a series of novel pyrimidine-based thiourea compounds was achieved through condensation between 4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-amine and substituted phenyl isothiocyanates . The reaction was performed in ethanol at room temperature .


Molecular Structure Analysis

The molecular formula of “2-(5-Bromopyridin-3-YL)ethanol” is C7H8BrNO . The average mass is 188.022 Da and the monoisotopic mass is 186.963272 Da .


Physical And Chemical Properties Analysis

“2-(5-Bromopyridin-3-YL)ethanol” is a solid, semi-solid, or liquid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Tautomerism and Bromination Studies

2-(5-Bromopyridin-3-yl)ethanol and its derivatives have been explored in the context of tautomerism and bromination reactions. Research by Kolder and Hertog (2010) on hydroxypyridines highlighted the bromination process of similar compounds, where bromine enters specific positions depending on the substrate's structure. This study provided insights into the tautomeric structures and reactivity of such brominated compounds, essential for understanding their chemical behavior and potential applications in synthesis and material science (Kolder & Hertog, 2010).

Coordination Chemistry and Catalysis

In coordination chemistry, 2-(5-Bromopyridin-3-yl)ethanol-related compounds have been utilized to study the kinetic coordination template effect in the formation of arylphosphonium salts from aryl halides. Allen, Cropper, and Nowell (1989) demonstrated the regiospecific replacement of bromine in the presence of metal catalysts, providing insights into the mechanisms of such reactions and their potential applications in catalysis and material science (Allen, Cropper, & Nowell, 1989).

Supramolecular Chemistry

The study of supramolecular assemblies involving 2-(5-Bromopyridin-3-yl)ethanol-related compounds has also been reported. Adonin, Novikov, and Fedin (2020) investigated the crystal structure of a heteroligand complex involving a related bromopyridine compound, revealing the formation of supramolecular polymers through specific noncovalent interactions. This research contributes to the understanding of supramolecular chemistry and the design of new molecular assemblies with potential applications in nanotechnology and material science (Adonin, Novikov, & Fedin, 2020).

Pyridylcarbene Formation and Organic Synthesis

Research on the thermal decomposition of bromopyridine derivatives, including compounds similar to 2-(5-Bromopyridin-3-yl)ethanol, has provided insights into pyridylcarbene formation. Abarca, Ballesteros, and Blanco (2006) explored the decomposition of bromo-triazolopyridine under pressure, leading to the formation of various pyridylcarbene derivatives. This study contributes to the understanding of organic reaction mechanisms and the development of new synthetic pathways in organic chemistry (Abarca, Ballesteros, & Blanco, 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYGJFFEWOCNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-3-YL)ethanol

CAS RN

1255713-61-1
Record name 2-(5-bromopyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Diborane-THF complex (1.0 M in THF, 7.5 mL, 7.5 mmol) was added dropwise to a solution of 5-bromo-3-pyridinylacetic acid (1080 mg, 5 mmol) in dry THF at 0° C. The resulting mixture was allowed to warm to room temperature. After 15 h, the reaction mixture was cooled to 0° C. and water (10 mL) was added dropwise. The reaction mixture was diluted with ethyl acetate (100 mL). The organic layer was separated, washed with brine, dried over Na2SO4. After filtration and concentration, the residue was purified by flash column and afforded of the title compound as colorless solid (241 mg). 1HNMR (CDCl3, 400.342 MHz) δ 2.89 (t, J=6 Hz, 2H), 3.92 (t, J=6 Hz, 3H), 7.99 (s, 1H), 8.46 (s, 1H), 8.60 (s, 1H).
Name
Diborane THF
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
1080 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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